molecular formula C19H20N4O5S B14934028 methyl 5-(2-methylpropyl)-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14934028
M. Wt: 416.5 g/mol
InChI Key: HLBMEXOPQOMFCU-UHFFFAOYSA-N
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Description

METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an indole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the indole and thiazole moieties through an acylation reaction, using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic conditions.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of METHYL 5-ISOBUTYL-2-{[2-(4-NITRO-1H-INDOL-1-YL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is not fully understood, but it is believed to involve interactions with various molecular targets:

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(4-nitroindol-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O5S/c1-11(2)9-15-17(18(25)28-3)21-19(29-15)20-16(24)10-22-8-7-12-13(22)5-4-6-14(12)23(26)27/h4-8,11H,9-10H2,1-3H3,(H,20,21,24)

InChI Key

HLBMEXOPQOMFCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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